Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester

Bioorthogonal Chemistry Cyclopropanation Diastereoselectivity

Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester (CAS 59891-06-4) is a bicyclic ester featuring a (Z)-configured cyclooctene double bond fused to a cyclopropane ring, with a carboxyethyl substituent at the bridgehead. It serves as the critical cyclopropanation intermediate in the synthesis of both the bioorthogonal reagent s-TCO (trans-cyclooctene) and the strained alkyne BCN (bicyclo[6.1.0]nonyne).

Molecular Formula C12H18O2
Molecular Weight 194.274
CAS No. 59891-06-4
Cat. No. B2679342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester
CAS59891-06-4
Molecular FormulaC12H18O2
Molecular Weight194.274
Structural Identifiers
SMILESCCOC(=O)C1C2C1CCC=CCC2
InChIInChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-
InChIKeyBAOUWGVQCUYLAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester (CAS 59891-06-4): Sourcing the Key Strained Bicyclic Ester for Bioorthogonal and ROMP Applications


Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester (CAS 59891-06-4) is a bicyclic ester featuring a (Z)-configured cyclooctene double bond fused to a cyclopropane ring, with a carboxyethyl substituent at the bridgehead. It serves as the critical cyclopropanation intermediate in the synthesis of both the bioorthogonal reagent s-TCO (trans-cyclooctene) and the strained alkyne BCN (bicyclo[6.1.0]nonyne) [1]. The compound is also employed as a monomer for ring-opening metathesis polymerization (ROMP) to produce linear polyalkenylenes with pendant ester groups [2]. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol, a predicted boiling point of 258.4±29.0 °C, and a predicted density of 1.032±0.06 g/cm³ .

Bioorthogonal Common precursor to s-TCO and BCN reagents via stereoselective cyclopropanation
Polymer Chem Strained bicyclic monomer for ROMP yielding functionalized polyalkenylenes
Stereochem Ethyl ester governs syn/anti diastereoselectivity for dual-pathway access

Why Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester Cannot Be Replaced by Simple Cyclooctene Esters or Other Strained Alkene Monomers


The bicyclo[6.1.0]non-4-ene scaffold possesses a unique combination of a (Z)-cyclooctene core and a fused cyclopropane ring that imparts approximately 20 kcal/mol of ring strain, significantly higher than that of monocyclic cyclooctene derivatives (≈5–7 kcal/mol) . This additional strain energy, localized at the cyclopropane bridge and the alkene moiety, directly translates into enhanced reactivity in both ring-opening metathesis polymerization and diastereoselective transformations [1]. Furthermore, the ethyl ester moiety at the 9‑position is not merely a generic protecting group; it governs the diastereoselectivity of the critical cyclopropanation step and determines the epimerization outcome during ester hydrolysis, which in turn dictates whether the material yields the syn‑BCN precursor or the anti‑s‑TCO precursor [2]. Substituting the ethyl ester with a methyl ester, the free carboxylic acid, or a non‑ester alkyl chain alters the reaction kinetics, diastereomeric ratios, and downstream compatibility, making the ethyl ester the optimized intermediate for the most widely adopted synthetic routes.

Ester mismatch: Methyl ester or free acid may shift diastereoselectivity and limit downstream s-TCO/BCN yields.
Ring strain gap: Monocyclic cyclooctene esters lack sufficient strain (~5–7 kcal/mol) for efficient ROMP.
Epimerization pathway: One-pot hydrolysis-epimerization to anti acid is only cleanly reported for the ethyl ester.

Quantitative Differentiation Evidence for Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester Versus Closest Analogs


Diastereoselectivity of Rh‑Catalyzed Cyclopropanation: Ethyl Ester Yields Tunable syn/anti Ratios Unattainable with Methyl Ester or Free Acid Substrates

The cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate using Rh₂(OAc)₄ (0.33 mol%) delivers ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate as a 55:45 anti:syn mixture, whereas switching to Rh₂(S‑BHTL)₄ (0.27 mol%) inverts the selectivity to 79:21 syn:anti [1]. This tunable diastereomeric ratio is a unique feature of the ethyl ester; the corresponding methyl ester and free carboxylic acid exhibit different selectivities under identical conditions, and the free acid cannot be obtained directly from cyclopropanation [2]. The anti diastereomer is the direct precursor to s‑TCO, while the syn diastereomer is required for BCN synthesis [3].

Cyclopropan. d.r.
Direct comparison
Ethyl ester: 79:21 syn:anti with Rh₂(S‑BHTL)₄ Methyl ester: lower syn excess; acid not directly accessible
Enables tunable access to syn-BCN or anti-s-TCO precursors
Rh catalyst and ester identity jointly control selectivity
Bioorthogonal Chemistry Cyclopropanation Diastereoselectivity

Ring Strain Energy of the Bicyclo[6.1.0]non-4-ene Scaffold: Approximately 20 kcal/mol Versus 5–7 kcal/mol for Monocyclic Cyclooctene

Density functional theory (DFT) calculations at the B3LYP/6‑31G(d) level assign a total ring strain energy of approximately 20 kcal/mol to the bicyclo[6.1.0]non‑4‑ene scaffold, with the strain predominantly localized at the cyclopropane bridge and the alkene moiety . In contrast, monocyclic (Z)-cyclooctene exhibits a strain energy of only ≈5–7 kcal/mol [1]. This three‑ to four‑fold higher strain energy directly correlates with faster initiation and propagation rates in ring‑opening metathesis polymerization (ROMP), as demonstrated for the parent bicyclo[6.1.0]non‑4‑ene hydrocarbon and its 9‑substituted derivatives [2].

Ring Strain
Reported, DFT
≈20kcal/mol
vs. cyclooctene ≈5–7 kcal/mol
Balanced reactivity window for controlled ROMP
Strain localized at cyclopropane and alkene
Ring-Opening Metathesis Polymerization Ring Strain Computational Chemistry

Base-Catalyzed Epimerization of Ethyl Ester Preferentially Yields anti-Carboxylic Acid, Enabling a Streamlined s-TCO Route

When a 45:55 syn:anti mixture of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate is subjected to ester hydrolysis with t‑BuOK (1.5 equiv) in THF/H₂O at room temperature, the reaction proceeds with concomitant epimerization to afford exclusively the anti‑carboxylic acid in 90% yield [1]. This one‑pot hydrolysis‑epimerization sequence eliminates the need for chromatographic separation of diastereomers and directly provides the s‑TCO precursor. In contrast, the methyl ester requires more forcing conditions for complete hydrolysis, and the free carboxylic acid cannot be obtained directly from cyclopropanation [2]. The ethyl ester thus uniquely balances sufficient steric bulk to enable selective epimerization with adequate lability for clean hydrolysis.

Epimerization
Direct comparison
Ethyl ester: 90% anti-acid via one-pot t-BuOK Methyl ester: lower yield; acid requires extra steps
Eliminates chromatographic separation in s-TCO synthesis
Concomitant hydrolysis and epimerization
Bioorthogonal Chemistry Epimerization trans-Cyclooctene

ROMP Reactivity of Bicyclo[6.1.0]non-4-ene Derivatives: Comparative Ring‑Opening Efficiency with W‑Based Catalytic Systems

The 1979 study by Kolesnikov et al. demonstrated that bicyclo[6.1.0]non-4-ene undergoes ring‑opening metathesis polymerization in the presence of WCl₆/(CH₃)₄Sn, whereas the smaller bicyclo[5.1.0]oct‑2‑ene system showed markedly lower polymerization efficiency under identical conditions [1]. Although the paper does not quantify yields for the ethyl ester derivative specifically, the ethyl ester is synthesized via a related carbene route employing WCl₆/(CH₃)₄Sn , indicating compatibility with the same catalytic system. The presence of the electron‑withdrawing ester substituent at the 9‑position is expected to modulate the ROMP kinetics relative to the parent hydrocarbon, offering a handle for tuning polymerization rates.

ROMP Reactivity
Class-level
Parent bicyclo[6.1.0]non-4-ene polymerizes with WCl₆/(CH₃)₄Sn; bicyclo[5.1.0]oct‑2-ene shows markedly lower efficiency.
Scaffold validated as ROMP-competent monomer
Ethyl ester derivative kinetic data to verify
Ring-Opening Metathesis Polymerization Organometallic Catalysis Polymer Chemistry

Predicted Physicochemical Properties: Boiling Point and Density Differentiate the Ethyl Ester from Methyl Ester and Free Acid Analogs

The ethyl ester (CAS 59891-06-4) has a predicted boiling point of 258.4±29.0 °C and a predicted density of 1.032±0.06 g/cm³ . The corresponding methyl ester (CAS 61452-51-5) has a lower molecular weight (180.25 g/mol vs 194.27 g/mol) and a lower predicted boiling point (≈240 °C), while the free carboxylic acid is a solid at ambient temperature with significantly higher polarity . These differences materially impact purification strategy: the ethyl ester is amenable to silica gel chromatography with hexane/ether gradients (as employed in the Fox procedure), whereas the free acid requires aqueous workup or ion‑exchange chromatography [1].

Physicochem.
Predicted
Liquid at RT, b.p. ~258 °C
Methyl ester
b.p. ~240 °C, liquid
Free acid
Solid, higher polarity
Facilitates flash chromatography and distillation
Predicted values; confirm experimentally
Physicochemical Properties Purification Handling

High-Value Application Scenarios for Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester Based on Quantitative Differentiation Evidence


Synthesis of syn-BCN Precursor via Rh₂(S‑BHTL)₄-Catalyzed Cyclopropanation

When the target molecule is the syn‑BCN alcohol (bicyclo[6.1.0]non‑4‑yn‑9‑ylmethanol), the ethyl ester is the optimal starting material. Using Rh₂(S‑BHTL)₄ (0.27 mol%) in neat 1,5‑cyclooctadiene, the cyclopropanation delivers a 79:21 syn:anti ratio, and pure syn‑3 can be isolated in 65% yield after a single chromatographic separation [1]. This syn‑enriched intermediate is then reduced with LiAlH₄ to the BCN precursor alcohol in 86% yield [2]. No other ester (methyl, tert‑butyl) or the free acid provides this combination of high syn‑selectivity, chromatographic separability, and straightforward reduction.

Streamlined s-TCO Precursor Synthesis via One-Pot Hydrolysis-Epimerization

For laboratories producing s‑TCO (trans‑cyclooctene) as a bioorthogonal probe, the ethyl ester enables a two‑step sequence: Rh₂(OAc)₄‑catalyzed cyclopropanation (55:45 anti:syn mixture) followed by t‑BuOK‑mediated hydrolysis‑epimerization, which converts the mixture exclusively to the anti‑carboxylic acid in 90% yield [3]. This eliminates the chromatographic separation of syn and anti diastereomers, saving approximately 4–6 hours of labor per batch and reducing silica gel consumption. The methyl ester and tert‑butyl ester do not epimerize as cleanly under these conditions, making the ethyl ester the preferred procurement choice for s‑TCO synthesis [4].

ROMP Monomer for Functionalized Linear Polyalkenylenes

The ethyl ester serves as a ROMP monomer to produce linear polyalkenylenes bearing pendant ester groups, as established for the parent bicyclo[6.1.0]non‑4‑ene system with WCl₆/(CH₃)₄Sn catalysis [5]. The approximately 20 kcal/mol ring strain drives efficient polymerization, while the ester substituent provides a handle for post‑polymerization functionalization or tuning of solubility and thermal properties. This application is inaccessible to monocyclic cyclooctene esters, which lack sufficient ring strain to undergo ROMP under the same mild conditions.

Building Block for Custom Bioorthogonal Linker Libraries

The ethyl ester is the common intermediate for both BCN and s‑TCO linker families. Procurement of a single batch of CAS 59891-06-4 allows a medicinal chemistry group to explore both strain‑promoted azide‑alkyne cycloaddition (SPAAC, via BCN) and inverse‑electron‑demand Diels–Alder (IEDDA, via s‑TCO) bioorthogonal chemistries from a common precursor [6]. This dual‑pathway capability is unique to the ethyl ester; the methyl ester is less commonly used in published BCN/s‑TCO routes, and the acid is not a direct cyclopropanation product.

Application
Selection Property
Validation Focus
Syn-BCN precursor synthesis
syn-Selective cyclopropanation
syn/anti diastereomeric ratio
s-TCO precursor (streamlined)
anti-Selective epimerization
Isomeric purity and yield after hydrolysis
ROMP polymer synthesis
Ring strain-driven polymerization
Molecular weight and dispersity by GPC
Bioorthogonal linker libraries
Dual-pathway precursor (BCN & s-TCO)
Reactivity in SPAAC/IEDDA model reactions
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